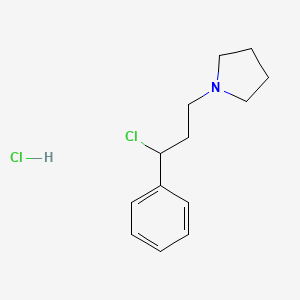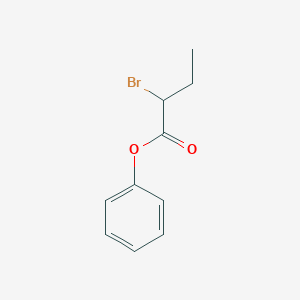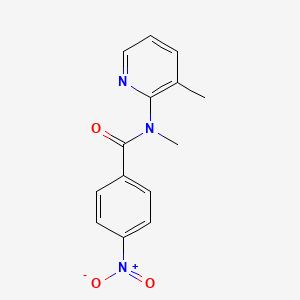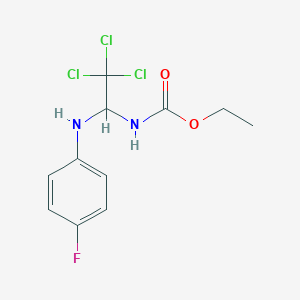
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a dodecanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The final step involves the reaction of the amine with a dodecanone derivative under acidic conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure hydrogenation techniques and the use of catalysts such as Raney nickel or Co-NiO dual catalysts. These methods are designed to optimize yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dodecanone backbone can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of 2-Hydroxy-1-(4-methoxy-phenyl)-dodecan-1-one.
Reduction: Formation of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4’-methoxyacetophenone hydrochloride: Similar structure but with a shorter carbon chain.
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride: Similar structure but with a different functional group on the carbon chain
Uniqueness
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
| 63424-81-7 | |
Fórmula molecular |
C19H32ClNO2 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
2-amino-1-(4-methoxyphenyl)dodecan-1-one;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16;/h12-15,18H,3-11,20H2,1-2H3;1H |
Clave InChI |
OYRKIGWALFDUKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)



![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)







